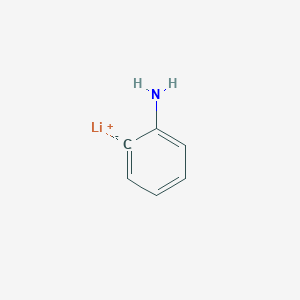
lithium;aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium aniline is a compound formed by the interaction of lithium and aniline. Aniline, an aromatic amine, is a fundamental building block in organic chemistry, widely used in the synthesis of various industrial chemicals, dyes, and pharmaceuticals. Lithium, a highly reactive alkali metal, is known for its applications in batteries and psychiatric medications. The combination of these two compounds results in lithium aniline, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium aniline can be synthesized through several methods. One common approach involves the reaction of aniline with lithium hydride (LiH). This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The process involves the deprotonation of aniline by lithium hydride, forming lithium anilide and hydrogen gas .
Another method involves the reaction of aniline with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). This reaction also requires an inert atmosphere and results in the formation of lithium anilide .
Industrial Production Methods
Industrial production of lithium aniline often involves large-scale reactions using lithium hydride or lithium metal. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium aniline undergoes various chemical reactions, including:
Oxidation: Lithium aniline can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Lithium aniline can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lithium aniline can yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
Lithium aniline has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Lithium aniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of lithium aniline compounds in treating various medical conditions.
Industry: Lithium aniline is used in the production of dyes, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of lithium aniline involves its interaction with various molecular targets and pathways. In biological systems, lithium aniline can modulate enzyme activities and receptor functions. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and effects on mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Lithium Hydride (LiH): Used in similar deprotonation reactions.
Aniline Derivatives: Such as nitroaniline and chloroaniline, which have different substituents on the aromatic ring.
Uniqueness
Lithium aniline is unique due to its combination of lithium and aniline, resulting in distinct chemical properties and reactivity.
Properties
CAS No. |
139360-63-7 |
|---|---|
Molecular Formula |
C6H6LiN |
Molecular Weight |
99.1 g/mol |
IUPAC Name |
lithium;aniline |
InChI |
InChI=1S/C6H6N.Li/c7-6-4-2-1-3-5-6;/h1-4H,7H2;/q-1;+1 |
InChI Key |
TWXUQXQPNKGEHQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C([C-]=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


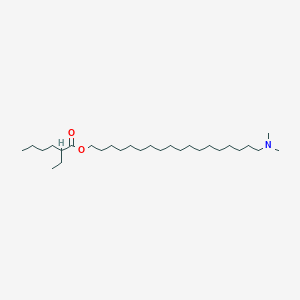
![1-[(2,2-Dinitropropoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14283435.png)
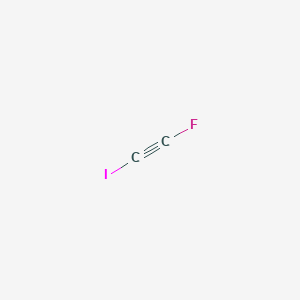
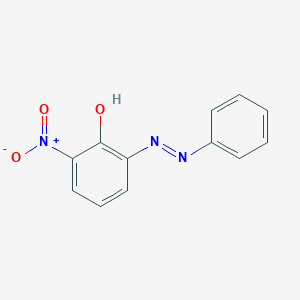

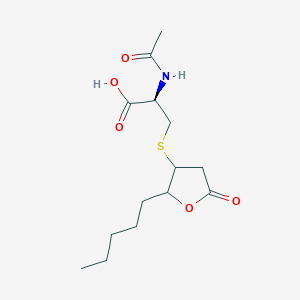
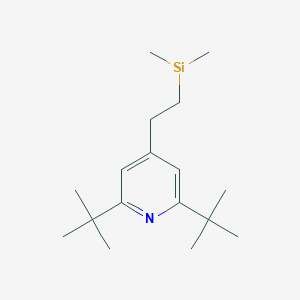
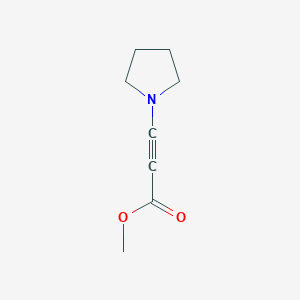
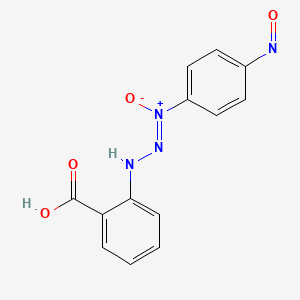
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
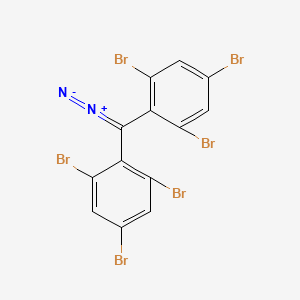
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
